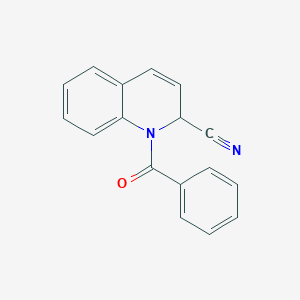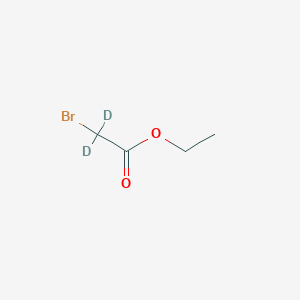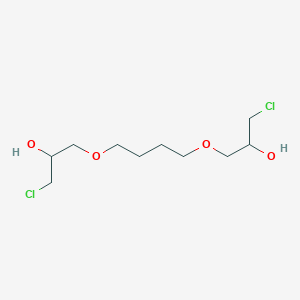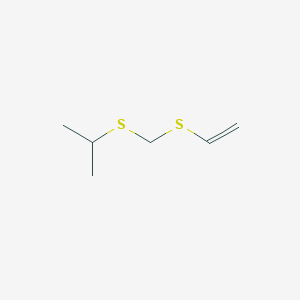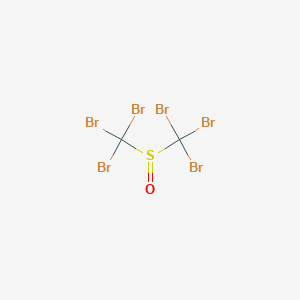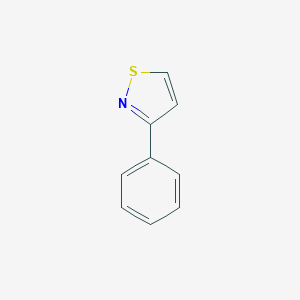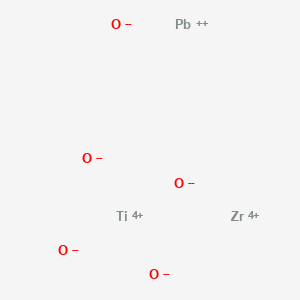
6-碘喹啉
概述
描述
6-Iodoquinoline is an organic compound that belongs to the quinoline family. It is a colorless solid compound, which is insoluble in water and has a melting point of 116-118 °C. 6-Iodoquinoline is an important intermediate for the synthesis of various pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis.
科学研究应用
喹啉衍生物的合成
6-碘喹啉用于合成各种喹啉衍生物。 例如,它已被用于在大量胺亲核试剂存在下对6-碘喹啉进行氨基羰基化 . 这为生产各种喹啉-6-甲酰胺和喹啉-6-乙醛酰胺衍生物提供了一条有效的合成路线 .
化学反应中的催化剂
6-碘喹啉可以在室温下使用 2-吡啶基 β-酮配体催化的 CuI 催化 N-芳基化反应中充当反应物 . 这突出了其在促进化学反应中的作用。
抗菌活性
一项研究表明,使用 6-碘喹啉合成的含有碘原子的羧基喹啉衍生物具有潜在的抗菌活性 . 这些化合物在金黄色葡萄球菌、肺炎克雷伯菌和近平滑假丝酵母菌方面进行了测试,并显示出有希望的结果 .
生物膜形成
同一项研究还调查了碘喹啉衍生物对微生物粘附(微生物生物膜形成的初始阶段)的影响 . 这表明 6-碘喹啉及其衍生物可能对研究和对抗生物膜相关问题有用。
羧基喹啉的合成
6-碘喹啉已被用于合成一个新的羧基喹啉家族 . 这些化合物是利用一锅两组分技术生产的,其中三氟乙酸充当有效的催化剂 .
双羰基化
6-碘喹啉已被用于碘代苯和溴代苯与仲胺的双羰基化反应 . 该过程是均相催化领域的一部分,其中一氧化碳被活化并用作 C1 结构单元
作用机制
Target of Action
6-Iodoquinoline primarily targets Entamoeba histolytica , a protozoan parasite responsible for amebiasis . It is active against both the trophozoite and encysted forms of the parasite .
Mode of Action
It is known to be amebicidal, meaning it kills amoebae . The elimination of the cyst form of the parasite likely results from the destruction of the trophozoites .
Biochemical Pathways
It is known that the compound interferes with the life cycle ofEntamoeba histolytica , disrupting its ability to form cysts and thereby preventing its spread .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Iodoquinoline is limited. It is known that the compound may interfere with certain thyroid function tests by increasing protein-bound serum iodine concentrations .
Result of Action
The primary result of 6-Iodoquinoline’s action is the elimination of Entamoeba histolytica infections. By killing the trophozoites and preventing the formation of cysts, 6-Iodoquinoline disrupts the life cycle of the parasite and prevents the spread of the infection .
未来方向
The aminocarbonylation of 6-iodoquinoline has been investigated in the presence of a large series of amine nucleophiles, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives . This suggests potential future directions in the synthesis of these derivatives.
生化分析
Biochemical Properties
The role of 6-Iodoquinoline in biochemical reactions is primarily as a reactant. It has been used in the aminocarbonylation of 6-iodoquinoline, a process that involves a large series of amine nucleophiles . This process produces various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives . The nature of these interactions is primarily chemical, involving the exchange and sharing of electrons during the reaction process.
Cellular Effects
Related compounds have been shown to have cytotoxic activity against tumor cell lines This suggests that 6-Iodoquinoline may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 6-Iodoquinoline involves its interaction with other molecules in a reaction. In the aminocarbonylation process, 6-Iodoquinoline interacts with amine nucleophiles . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
Temporal Effects in Laboratory Settings
It is known that the compound has moderate light stability
Metabolic Pathways
It is known that the compound is involved in the aminocarbonylation process . This process could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels.
属性
IUPAC Name |
6-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTASELJZCIVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928030 | |
| Record name | 6-Iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13327-31-6 | |
| Record name | 6-Iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-IODOQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to produce 6-iodoquinoline derivatives?
A1: Several methods have been explored for the synthesis of 6-iodoquinoline derivatives. One approach involves a three-component one-pot reaction using 2-aminobenzophenone, α-methylene carbonyl compounds, and benzyltrimethylammonium dichloroiodate in the presence of zinc chloride []. This method allows for the efficient preparation of various 6-iodoquinolines. Another study demonstrated the synthesis of 3-aryl-2-(2-chloro-6-iodoquinolin-3-yl)-4-thiazolidinones through the cyclocondensation of thioglycolic acid with N-aryl-2-chloro-6-iodoquinolin-3-yl azomethine []. This highlights the versatility of 6-iodoquinoline as a starting material for building more complex heterocyclic systems.
Q2: How is 6-iodoquinoline utilized in palladium-catalyzed reactions?
A2: 6-Iodoquinoline serves as an effective substrate in palladium-catalyzed aminocarbonylation reactions []. Researchers have demonstrated the ability to produce diverse quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives by reacting 6-iodoquinoline with various amine nucleophiles under carefully controlled conditions. The choice of catalyst ligands like triphenylphosphine or Xantphos significantly influences the reaction pathway, leading to selective formation of either amides or ketoamides.
Q3: What is the significance of incorporating 6-fluoroquinoline into potential drug candidates like BMS-986205?
A3: BMS-986205, a selective IDO1 inhibitor containing a 6-fluoroquinoline moiety, shows promise as a potential PET radioligand for imaging indoleamine-2,3-dioxygenase (IDO) []. The 6-fluoroquinoline structure is particularly interesting due to the possibility of substituting the fluorine atom with the positron-emitting isotope fluorine-18 (18F). This substitution allows for the development of a PET imaging agent to visualize and quantify IDO levels in vivo, potentially aiding in cancer diagnosis and monitoring treatment response.
Q4: Can you elaborate on the challenges and successes in radiolabeling 6-fluoroquinoline-containing molecules like BMS-986205?
A4: Radiolabeling complex molecules like BMS-986205 with fluorine-18 (18F) presents significant challenges. Researchers investigated various fluorination methods, including copper-mediated fluorination of precursors like mesityl iodonium salts, sulfonium salts, boronic acids, and pinacol boronate esters []. While initial attempts using mesityl iodonium salts, boronic acids, and sulfonium salts resulted in low yields or undesired side reactions, optimizing the copper-mediated fluorination of a pinacol boronate ester precursor led to a significant improvement in yield and purity. This successful optimization highlights the importance of exploring diverse synthetic strategies and precursor molecules to achieve efficient and clinically viable radiolabeling methods.
Q5: How does the structure of the quinoline ring system, particularly the position of substituents, influence the antimalarial activity of chloroquine-like compounds?
A5: The antimalarial activity of chloroquine-like compounds is highly sensitive to modifications in the quinoline ring system []. Research suggests that the presence of specific substituents on the quinoline ring, particularly chlorine or other halogens, plays a crucial role in the drug's ability to accumulate within the acidic digestive vacuole of the malaria parasite. This accumulation, driven by pH trapping, is essential for the drug's mechanism of action, which involves inhibiting hemozoin formation, a process crucial for parasite survival.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


